An In-Depth Technical Guide to LY2023-001: A Novel LRRK2 Inhibitor
An In-Depth Technical Guide to LY2023-001: A Novel LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2023-001 is a novel and potent small molecule inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for the characterization of LY2023-001 are presented, along with visualizations of the LRRK2 signaling pathway and associated experimental workflows. All quantitative data has been summarized for clarity and ease of comparison.
Chemical Structure and Properties
LY2023-001, with the chemical formula C₁₉H₁₈N₆O, possesses a molecular weight of 378.38 g/mol . Its structure is defined by a[1][2][3]triazolo[5,6-b]indole scaffold. The two-dimensional chemical structure of LY2023-001 is depicted below.
Caption: 2D Chemical Structure of LY2023-001.
A summary of the key chemical and physical properties of LY2023-001 is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₆O |
| Molecular Weight | 378.38 g/mol |
| CAS Number | 327031-30-1 |
| SMILES | COc1ccc(cc1)c1nc2c(c(N)n1)C(=O)N(C)C2 |
Biological Activity and Mechanism of Action
LY2023-001 has been identified as a potent inhibitor of the G2019S mutant of LRRK2, a key therapeutic target in Parkinson's disease. The G2019S mutation is the most common known genetic cause of Parkinson's disease and leads to a gain-of-function in the kinase activity of the LRRK2 protein.
Molecular dynamics simulations have revealed that LY2023-001 forms stable hydrogen bonds with the amino acid residues Glutamate 1948 (Glu1948) and Alanine 1950 (Ala1950) within the kinase domain of G2019S LRRK2.[3][4] These interactions are crucial for its inhibitory activity. The table below summarizes the in vitro potency of LY2023-001.
| Target | IC₅₀ (nM) |
| G2019S LRRK2 | 12.9[3][5] |
LRRK2 Signaling Pathway and Inhibition by LY2023-001
LRRK2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking and autophagy.[4] Its kinase activity is central to its pathological function in Parkinson's disease. The simplified signaling pathway below illustrates the role of LRRK2 and the point of intervention for inhibitors like LY2023-001.
Caption: Simplified LRRK2 Signaling Pathway and Inhibition by LY2023-001.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of LY2023-001.
In Vitro LRRK2 G2019S Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of LY2023-001 against the G2019S LRRK2 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
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Recombinant human LRRK2 (G2019S) enzyme
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LRRKtide (or other suitable substrate)
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ATP
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ADP-Glo™ Kinase Assay Kit (Promega)
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LY2023-001
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
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384-well white assay plates
Procedure:
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Compound Preparation: Prepare a serial dilution of LY2023-001 in DMSO. Further dilute in assay buffer to the desired final concentrations.
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Reaction Setup:
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Add 2.5 µL of the diluted LY2023-001 or vehicle (DMSO) to the wells of a 384-well plate.
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Add 2.5 µL of LRRK2 (G2019S) enzyme solution to each well.
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Initiate the kinase reaction by adding 5 µL of a solution containing the LRRKtide substrate and ATP.
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Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
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ADP Detection:
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
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-
Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of LY2023-001 and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Caption: Workflow for the In Vitro LRRK2 G2019S Kinase Inhibition Assay.
Cellular LRRK2 Phosphorylation Assay
This protocol describes a method to assess the ability of LY2023-001 to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pS935).
Materials:
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HEK293T cells overexpressing wild-type or G2019S LRRK2
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Cell culture medium and reagents
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LY2023-001
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE and Western blotting equipment
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Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Seed HEK293T cells expressing LRRK2 in culture plates. Treat the cells with varying concentrations of LY2023-001 or vehicle (DMSO) for a specified time (e.g., 2 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against pS935-LRRK2 and total LRRK2.
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Incubate with an HRP-conjugated secondary antibody.
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Signal Detection: Detect the chemiluminescent signal using an imaging system.
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Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition at different compound concentrations and calculate the cellular IC₅₀.[6]
Conclusion
LY2023-001 is a potent and selective inhibitor of the G2019S LRRK2 kinase. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of LRRK2-targeted therapeutics for Parkinson's disease. The detailed methodologies offer a framework for the further investigation of LY2023-001 and other novel LRRK2 inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
